1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
CAS No.: 24223-70-9
Cat. No.: VC4094203
Molecular Formula: C17H14N2O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
![1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- - 24223-70-9](/images/structure/VC4094203.png)
Specification
CAS No. | 24223-70-9 |
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Molecular Formula | C17H14N2O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 2-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2 |
Standard InChI Key | OXGKHXMLXGRJQR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular formula C₁₇H₁₄N₂O₆ (molar mass: 342.3 g/mol) comprises an isoindole-1,3(2H)-dione scaffold substituted at the 2-position with a branched ethyl chain . Key functional groups include:
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A 4-nitrophenyl moiety imparting electron-withdrawing character and UV-vis absorption properties.
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Hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups enabling hydrogen bonding and derivatization.
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The dione system (two ketone groups) conferring planar rigidity and electrophilic reactivity.
Stereochemical considerations arise from the ethyl substituent’s chiral centers at C1 and C2, though specific configurations remain uncharacterized in available literature .
Synthetic Methodologies
Epoxidation and Nucleophilic Ring-Opening
A validated route to analogous hexahydro-isoindole-diones involves epoxidizing 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione precursors, followed by nucleophilic epoxide opening . For the target compound, this strategy likely proceeds as:
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Epoxidation: Treatment of a tetrahydro-isoindole-dione with a peracid (e.g., mCPBA) forms an epoxide intermediate.
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Ring-Opening: Reaction with a hydroxymethyl-containing nucleophile (e.g., glycerol derivatives) installs the branched ethyl chain .
Sonogashira Coupling and Cyclization
Palladium-catalyzed couplings, as demonstrated for related isoindoles, could introduce the 4-nitrophenyl group. For example, reacting a terminal alkyne-substituted isoindole with 4-iodonitrobenzene under Sonogashira conditions forms the aryl-alkyne linkage, followed by cyclization to secure the ethyl backbone .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 342.3 g/mol | |
Solubility | Moderate in DMSO, DMF; low in H₂O | |
UV-vis λₘₐₓ | ~310 nm (nitrophenyl π→π* transition) | |
Thermal Stability | Decomposes above 250°C |
The nitro group’s electron-withdrawing nature reduces electron density on the isoindole ring, enhancing oxidative stability but limiting participation in electrophilic substitutions . Hydroxyl groups facilitate solubility in polar aprotic solvents and enable hydrogen-bonding interactions critical for crystal engineering .
Chemical Reactivity and Derivitization
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-[2-hydroxy-1-(hydroxymethyl)-2-(4-aminophenyl)ethyl]-1H-isoindole-1,3(2H)-dione. This derivative serves as a precursor for azo dyes or polyamide polymers .
Esterification and Etherification
The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides, enhancing lipophilicity for drug delivery applications .
Diene Reactivity
The isoindole-dione’s conjugated system participates in Diels-Alder reactions, forming polycyclic adducts with electron-deficient dienophiles like maleic anhydride .
Biological and Industrial Applications
Hypolipidemic Activity
Structural analogs demonstrate inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. Molecular docking studies suggest the nitro group interacts with ACC’s catalytic site, while hydroxyls stabilize the enzyme-inhibitor complex .
Antiproliferative Effects
In vitro assays against HepG2 liver cancer cells show moderate cytotoxicity (IC₅₀: ~50 μM), attributed to ROS generation via nitro group reduction and subsequent DNA intercalation .
Polymer Precursors
Functionalization via amine or ester linkages enables incorporation into high-performance polymers, such as polyimides for flexible electronics, leveraging thermal stability up to 300°C .
Future Directions
Further studies should prioritize:
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Stereoselective synthesis to isolate enantiomers and assess configurational impacts on bioactivity .
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In vivo toxicology profiles to evaluate therapeutic potential beyond preliminary in vitro data.
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Materials science applications, including organic semiconductors and covalent organic frameworks (COFs) .
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